1,4-Dimethoxy-2-methylnaphthalene
Overview
Description
1,4-Dimethoxy-2-methylnaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 4 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,4-dimethoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Another method involves the Friedel-Crafts alkylation of 1,4-dimethoxynaphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or further to hydrogen atoms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the naphthalene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1,4-dihydroxy-2-methylnaphthalene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of methoxy-substituted aromatic systems.
Medicinal Chemistry: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Mechanism of Action
The mechanism by which 1,4-dimethoxy-2-methylnaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-donating methoxy groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxynaphthalene: Lacks the methyl group at the 2 position, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Methoxynaphthalene: Contains only one methoxy group, leading to different electronic and steric properties.
1,4-Dihydroxynaphthalene: The hydroxyl groups make it more polar and capable of forming hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
1,4-Dimethoxy-2-methylnaphthalene is unique due to the combination of two methoxy groups and a methyl group, which together influence its chemical behavior and potential applications. The presence of these groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
1,4-dimethoxy-2-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZAXLHFSPJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453850 | |
Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-19-3 | |
Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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